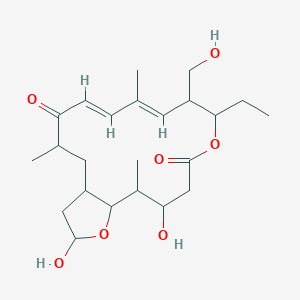
Tylonolide hemiacetal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tylonolide hemiacetal, also known as this compound, is a useful research compound. Its molecular formula is C23H36O7 and its molecular weight is 424.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Chemistry Applications
Tylonolide hemiacetal serves as a crucial building block in synthetic organic chemistry. Its unique structure allows for various transformations that are essential in the synthesis of complex molecules.
1.1 Enzymatic Synthesis
Recent studies have demonstrated the potential of using enzymes for the synthesis of hemiacetals, including this compound. For instance, an innovative approach utilizing unspecific peroxygenases (UPOs) has shown promising results in synthesizing cyclic hemiacetals from cyclic ethers like tetrahydrofuran and tetrahydropyran. The enzyme's activity was optimized to yield high product concentrations, indicating a viable pathway for producing this compound through enzymatic methods .
1.2 Reaction Mechanisms
Quantum chemical calculations have provided insights into the mechanisms of hemiacetal formation, revealing that assisted proton transfer processes play a significant role. This understanding can facilitate the design of more efficient synthetic routes for this compound and related compounds .
Pharmaceutical Applications
This compound has implications in drug design and development, particularly as a precursor or intermediate in synthesizing bioactive compounds.
2.1 Antimicrobial Activity
Research indicates that derivatives of tylonolide exhibit antimicrobial properties, making them candidates for developing new antibiotics. The structural features of this compound can be modified to enhance its efficacy against resistant bacterial strains .
2.2 Case Studies
A notable case study involved the synthesis of tylonolide as an aglycone for tylosin, an antibiotic used in veterinary medicine. This synthesis highlighted the importance of this compound as an intermediate in producing effective antimicrobial agents .
Materials Science Applications
The unique properties of this compound extend to materials science, where it can be utilized in creating advanced materials with specific functionalities.
3.1 Polymer Chemistry
this compound can act as a monomer or cross-linking agent in polymer synthesis, contributing to the development of materials with tailored mechanical and thermal properties. Its incorporation into polymer matrices can enhance the material's performance in various applications, including coatings and adhesives.
3.2 Green Chemistry Initiatives
The use of this compound aligns with green chemistry principles by offering sustainable pathways for synthesizing valuable compounds while minimizing waste and energy consumption .
化学反応の分析
Formation of Tylonolide Hemiacetal
This compound forms via intramolecular cyclization of a hydroxy aldehyde intermediate during the final deprotection steps of tylonolide synthesis . This reaction proceeds under acidic conditions (0.5 N HCl), which facilitate:
-
Hydrolysis of the acetonide protecting group.
-
Cyclization of the resulting hemiacetal structure (C-1 and C-11 positions) .
Mechanism :
-
Protonation of the aldehyde carbonyl oxygen.
-
Nucleophilic attack by the adjacent hydroxyl group.
This process aligns with the general acid-catalyzed hemiacetal formation mechanism (PAD: Protonation, Addition, Deprotonation) .
Oxidation to Aldehyde Precursor
Prior to hemiacetal formation, the primary alcohol in segment ii of tylonolide is oxidized to an aldehyde using pyridinium dichromate (PDC) in dimethylformamide (DMF) :
| Reaction Step | Reagent/Conditions | Yield |
|---|---|---|
| Oxidation of alcohol to aldehyde | PDC in DMF, 25°C | 98% |
This step generates the electrophilic carbonyl necessary for subsequent cyclization .
Deprotection and Cyclization
The hemiacetal forms after acidic hydrolysis of an acetonide group and spontaneous cyclization:
| Reaction Step | Reagent/Conditions | Yield |
|---|---|---|
| Acetonide hydrolysis | 0.5 N HCl, THF/H₂O | 90% |
| Intramolecular hemiacetal formation | Acidic aqueous conditions | 83% |
The cyclic hemiacetal structure is stabilized by 5-membered ring formation , minimizing ring strain .
Stability and Further Transformations
This compound serves as a transient intermediate en route to the final product. Key transformations include:
Final Deprotection
The 4-methoxybenzyl (MPM) group is removed using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in dichloromethane/water :
| Reaction Step | Reagent/Conditions | Yield |
|---|---|---|
| MPM deprotection | DDQ, CH₂Cl₂/H₂O (20:1) | 70% |
This step restores the primary alcohol while preserving the hemiacetal structure until final tautomerization to tylonolide .
Acid-Catalyzed vs. Base-Catalyzed Hemiacetal Formation
Dynamic Kinetic Resolution (DKR) Relevance
Though not directly observed in tylonolide synthesis, DKR of hemiketals (structurally analogous to hemiacetals) using cobalt catalysts highlights the potential for stereocontrol in similar systems . For example:
特性
CAS番号 |
61219-81-6 |
|---|---|
分子式 |
C23H36O7 |
分子量 |
424.5 g/mol |
IUPAC名 |
(9E,11E)-7-ethyl-3,18-dihydroxy-8-(hydroxymethyl)-2,10,14-trimethyl-6,19-dioxabicyclo[14.3.0]nonadeca-9,11-diene-5,13-dione |
InChI |
InChI=1S/C23H36O7/c1-5-20-17(12-24)8-13(2)6-7-18(25)14(3)9-16-10-21(27)30-23(16)15(4)19(26)11-22(28)29-20/h6-8,14-17,19-21,23-24,26-27H,5,9-12H2,1-4H3/b7-6+,13-8+ |
InChIキー |
UPYARILZUZMXKV-ZLXMBHDQSA-N |
SMILES |
CCC1C(C=C(C=CC(=O)C(CC2CC(OC2C(C(CC(=O)O1)O)C)O)C)C)CO |
異性体SMILES |
CCC1C(/C=C(\C=C\C(=O)C(CC2CC(OC2C(C(CC(=O)O1)O)C)O)C)/C)CO |
正規SMILES |
CCC1C(C=C(C=CC(=O)C(CC2CC(OC2C(C(CC(=O)O1)O)C)O)C)C)CO |
同義語 |
tylonolide hemiacetal |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















